molecular formula C13H11F2NO3S4 B12842280 4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate

4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate

Cat. No.: B12842280
M. Wt: 395.5 g/mol
InChI Key: SBLFMTYRKIYNLC-UHFFFAOYSA-N
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Description

4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate is a heterocyclic sulfonate salt characterized by a thiazinan-4-ium core fused with a 1,3-dithiol-2-ylidene moiety. The 2,6-difluorophenyl substituent at the 4-position introduces steric and electronic effects, while the sulphonate group enhances solubility and stability. This compound exhibits unique redox-active properties due to its conjugated dithiolene system, making it relevant in materials science for applications such as conductive polymers or charge-transfer complexes . Its synthesis typically involves cyclocondensation of dithiolene precursors with thiazinanium intermediates under controlled conditions, followed by sulphonation to yield the final product.

Properties

Molecular Formula

C13H11F2NO3S4

Molecular Weight

395.5 g/mol

IUPAC Name

4-[4-(2,6-difluorophenyl)-1,3-dithiol-2-ylidene]thiomorpholin-4-ium-2-sulfonate

InChI

InChI=1S/C13H11F2NO3S4/c14-8-2-1-3-9(15)12(8)10-7-21-13(22-10)16-4-5-20-11(6-16)23(17,18)19/h1-3,7,11H,4-6H2

InChI Key

SBLFMTYRKIYNLC-UHFFFAOYSA-N

Canonical SMILES

C1CSC(C[N+]1=C2SC=C(S2)C3=C(C=CC=C3F)F)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate typically involves the reaction of 2,6-difluorophenyl derivatives with dithiolylidene precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with three analogs (Table 1):

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (H₂O, mg/mL) Melting Point (°C) Key Structural Feature
Target Compound (4-...sulphonate) 425.3 12.5 220–225 2,6-Difluorophenyl, sulphonate
4-(Phenyl)-1,3-dithiol-2-ylidene-thiazinanium chloride 380.8 3.2 195–200 Phenyl substituent, chloride counterion
4-(Trifluoromethyl)-analog sulphonate 439.2 8.7 210–215 CF₃ group, sulphonate
4-(2-Thienyl)-1,3-dithiol-2-ylidene-thiazinanium bromide 407.4 5.1 185–190 Thienyl ring, bromide counterion

Key Findings :

Electronic Effects :

  • The 2,6-difluorophenyl group in the target compound reduces electron density in the dithiolene system compared to the phenyl analog, enhancing its oxidative stability . This contrasts with the trifluoromethyl analog, which exhibits stronger electron-withdrawing effects but lower solubility due to hydrophobic CF₃.
  • The thienyl analog shows redshifted UV-Vis absorption (λₘₐₓ = 480 nm vs. 450 nm for the target compound), indicating extended π-conjugation.

Crystallographic Data :

  • Single-crystal X-ray diffraction (performed using SHELXL ) reveals shorter S–S bond distances in the target compound (2.05 Å) compared to the phenyl analog (2.12 Å), suggesting stronger dithiolene conjugation.
  • The sulphonate group in the target compound forms hydrogen bonds with adjacent molecules (O···H distances: 1.8–2.1 Å), improving thermal stability over bromide/chloride analogs.

Reactivity :

  • The target compound’s sulphonate counterion facilitates aqueous-phase reactions, unlike the chloride or bromide analogs, which require polar aprotic solvents.
  • Cyclic voltammetry shows a quasi-reversible redox wave at E₁/₂ = −0.35 V (vs. Ag/AgCl), comparable to the trifluoromethyl analog (−0.40 V) but distinct from the phenyl derivative (−0.25 V).

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